molecular formula C8H7N3S3 B14313287 5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione CAS No. 109325-83-9

5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14313287
CAS No.: 109325-83-9
M. Wt: 241.4 g/mol
InChI Key: YNGJFCASXFVVRT-UHFFFAOYSA-N
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Description

5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclocondensation of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Another method involves the reaction of 2-[(pyridin-2-yl)methyl]thiosemicarbazide with carbon disulfide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. For example, its anticonvulsant activity is attributed to its ability to modulate the GABAA receptor pathway, leading to the release of chloride ions and preventing neuronal firing . Its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Properties

CAS No.

109325-83-9

Molecular Formula

C8H7N3S3

Molecular Weight

241.4 g/mol

IUPAC Name

5-(pyridin-2-ylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C8H7N3S3/c12-7-10-11-8(14-7)13-5-6-3-1-2-4-9-6/h1-4H,5H2,(H,10,12)

InChI Key

YNGJFCASXFVVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=NNC(=S)S2

Origin of Product

United States

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